2,5-Dibromothiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromothiophene-3-sulfonamide is a halogenated thiophene derivative Thiophene compounds are known for their aromatic properties and are widely used in organic synthesis and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2,5-dibromothiophene.
Sulfonamide Formation: The dibromothiophene is then reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is subsequently treated with ammonia to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromothiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed Suzuki coupling reactions are common, using boronic acids as reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Scientific Research Applications
2,5-Dibromothiophene-3-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dibromothiophene-3-sulfonamide involves its interaction with biological molecules:
Comparison with Similar Compounds
- 2,5-Dibromo-3-methylthiophene
- 2,5-Dibromo-3-hexylthiophene
- 2,5-Dibromo-3-butylthiophene
Comparison:
- Uniqueness: The presence of the sulfonamide group in 2,5-Dibromothiophene-3-sulfonamide distinguishes it from other dibromothiophenes, providing unique reactivity and biological activity .
- Applications: While other dibromothiophenes are primarily used in material science and organic synthesis, the sulfonamide derivative has additional applications in biology and medicine due to its antimicrobial properties .
Properties
CAS No. |
7182-36-7 |
---|---|
Molecular Formula |
C4H3Br2NO2S2 |
Molecular Weight |
321.0 g/mol |
IUPAC Name |
2,5-dibromothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H3Br2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) |
InChI Key |
WSGKZRRUNPODHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.